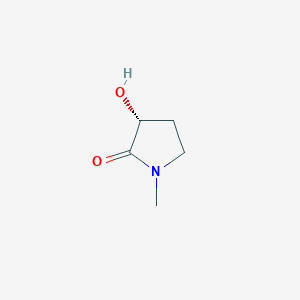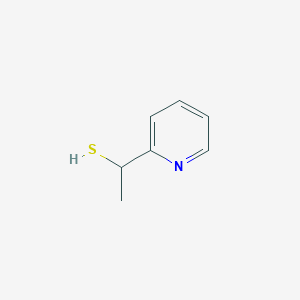![molecular formula C13H17NO4 B8750849 methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate CAS No. 115882-28-5](/img/structure/B8750849.png)
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is an ester derivative of benzoic acid and is known for its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate typically involves the reaction of methyl 4-hydroxybenzoate with ethyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction is carried out at elevated temperatures, usually around 65°C, for 24 hours . After the reaction is complete, the product is purified through standard techniques such as steam distillation and extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine functional groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methoxybenzoate: Another ester derivative of benzoic acid with similar chemical properties.
Ethyl 2-ethoxy-4-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl]benzoate: A structurally related compound with different substituents.
Uniqueness
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate is unique due to its specific ester and amine functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
115882-28-5 |
|---|---|
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 4-[[(2-ethoxy-2-oxoethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-3-18-12(15)9-14-8-10-4-6-11(7-5-10)13(16)17-2/h4-7,14H,3,8-9H2,1-2H3 |
Clé InChI |
QJCOHNUWPTVRCP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCC1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-5-Methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B8750788.png)









